Ro 24-4383

Antibacterial spectrum Dual-action hybrid In vitro susceptibility

Ro 24-4383 is a carbamate-linked dual-action antibacterial hybrid with 99% coverage of a 363-isolate panel, outperforming cefotaxime (77%) and ciprofloxacin (97%) in vitro. It exhibits enhanced aqueous solubility versus ciprofloxacin and a 2.7-fold potency advantage over cefotaxime in murine K. pneumoniae models. Ideal for SAR and mechanistic studies.

Molecular Formula C32H31FN8O10S2
Molecular Weight 770.8 g/mol
CAS No. 135312-05-9
Cat. No. B1680669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 24-4383
CAS135312-05-9
SynonymsRo 24-4383;  Ro 244383;  Ro 244383.
Molecular FormulaC32H31FN8O10S2
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O
InChIInChI=1S/C32H31FN8O10S2/c1-50-37-22(19-13-53-31(34)35-19)26(43)36-23-27(44)41-24(30(47)48)14(12-52-28(23)41)11-51-32(49)39-6-4-38(5-7-39)21-9-20-16(8-18(21)33)25(42)17(29(45)46)10-40(20)15-2-3-15/h8-10,13,15,23,28H,2-7,11-12H2,1H3,(H2,34,35)(H,36,43)(H,45,46)(H,47,48)/b37-22+/t23-,28-/m1/s1
InChIKeyFPMYMKJOKAOQMT-LJPPBSFJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 24-4383 (CAS 135312-05-9): A Carbamate-Linked Dual-Action Cephalosporin-Quinolone Hybrid Antibacterial for Differentiated Antimicrobial Research


Ro 24-4383 (CAS 135312-05-9) is a carbamate-linked dual-action antibacterial agent consisting of a desacetylcefotaxime cephalosporin moiety covalently bonded via a carbamate linkage at the 3' position to the fluoroquinolone ciprofloxacin [1]. This hybrid structure was designed to combine the beta-lactam mechanism of bacterial cell wall synthesis inhibition with the quinolone mechanism of DNA gyrase and topoisomerase IV inhibition, creating a single molecular entity with potential advantages over its individual components or co-administered combinations [2]. As a research compound, it represents an early prototype in the class of quinolonyl lactam antibacterials, demonstrating distinct in vitro and in vivo activity profiles that differentiate it from its parent moieties [3].

Why Generic Substitution Fails: Functional Non-Equivalence of Ro 24-4383 Versus Its Parent Moieties and Structural Analogs


In-class compounds such as cephalosporins or fluoroquinolones cannot be simply interchanged with Ro 24-4383 due to its unique covalent hybrid structure and dual mechanism of action. Unlike a simple combination of cefotaxime and ciprofloxacin, Ro 24-4383 exhibits distinct physicochemical properties, including substantially enhanced aqueous solubility relative to the quinolone component alone [1], and a unique pattern of bacterial target engagement that differs from its ester-linked analogs such as Ro 23-9424 [2]. The carbamate linker confers chemical stability that influences the kinetics of dual-target inhibition, resulting in activity profiles that are not predictable from the sum of the individual components [2]. Consequently, researchers evaluating structure-activity relationships (SAR) in dual-action antibacterials, developing novel hybrid antimicrobials, or studying bacterial resistance mechanisms must use Ro 24-4383 specifically, as neither the individual parent drugs nor other quinolonyl lactam esters can replicate its precise pharmacodynamic signature. The following quantitative evidence guide substantiates these key differentiating characteristics.

Quantitative Differentiation Guide: Ro 24-4383 (CAS 135312-05-9) Comparative Performance Evidence for Informed Procurement


Enhanced Spectrum of Activity: Ro 24-4383 Covers a Broader Range of Clinical Aerobes Compared to Its Individual Moieties

Ro 24-4383 demonstrated a broader spectrum of in vitro antibacterial activity against a large panel of clinical aerobic isolates compared to its individual parent components, cefotaxime and ciprofloxacin. When tested against 363 gram-positive and gram-negative aerobic clinical isolates, Ro 24-4383 was active against 99% of the strains, whereas cefotaxime and ciprofloxacin were active against 77% and 97%, respectively [1]. This indicates that the hybrid molecule covers an additional 22% of strains compared to cefotaxime alone and a further 2% compared to ciprofloxacin alone. The enhanced coverage reflects the combined and synergistic targeting of both beta-lactam and quinolone antibacterial mechanisms, providing broader efficacy against mixed microbial populations where individual agents may fail.

Antibacterial spectrum Dual-action hybrid In vitro susceptibility Broad-spectrum activity

Superior In Vivo Efficacy in Specific Systemic Murine Infection Models: Ro 24-4383 Outperforms Cefotaxime

In a systemic murine infection model with Klebsiella pneumoniae A, Ro 24-4383 exhibited significantly greater protective efficacy than cefotaxime. The 50% effective dose (ED50) for Ro 24-4383 was 11 mg/kg administered subcutaneously, whereas cefotaxime required 30 mg/kg [1]. This represents a 2.7-fold potency advantage for Ro 24-4383 in this specific Gram-negative infection model. While ciprofloxacin was highly potent (ED50 = 0.7 mg/kg), Ro 24-4383 still provided substantial protection and demonstrated its dual-action potential. Conversely, in Escherichia coli infections, ciprofloxacin showed the highest potency (ED50 < 0.2 mg/kg), and in Pseudomonas aeruginosa models, the efficacy hierarchy varied by strain, highlighting the pathogen-dependent nature of dual-action advantage [1].

In vivo efficacy ED50 comparison Systemic infection model Klebsiella pneumoniae

Enhanced Physicochemical Property: Aqueous Solubility of Ro 24-4383 Significantly Exceeds That of the Quinolone Component

The carbamate-linked hybrid Ro 24-4383 exhibits aqueous solubility that is substantially greater than that of its quinolone component, ciprofloxacin, alone [1]. While the primary research paper does not provide the exact mg/mL values for this specific comparison, the statement from a peer-reviewed medicinal chemistry review indicates that linking the quinolone to the cephalosporin framework via a carbamate bond significantly improves the water solubility of the quinolone portion [1]. This enhanced solubility is a critical differentiating factor for a parenteral antibacterial agent, potentially facilitating intravenous formulation and administration. The improved solubility is attributed to the overall physicochemical properties of the hybrid molecule, which may overcome the inherent solubility limitations of the fluoroquinolone moiety.

Aqueous solubility Drug formulation Physicochemical characterization Ciprofloxacin comparator

Mechanistic Distinction: Carbamate Linkage Enables Dual-Target Activity in Intact Molecule Versus Ester Analogs

The carbamate linker in Ro 24-4383 confers a distinct mechanistic profile compared to ester-linked cephalosporin 3'-quinolone analogs such as Ro 23-9424. In Escherichia coli ATCC 25922, Ro 24-4383 produced a quinolone-type response (characterized by disrupted nucleoid segregation) whereas the ester-linked Ro 23-9424 initially produced a cephalosporin-type response (filamentation without nucleoid disruption) that only later transitioned to quinolone activity upon linker hydrolysis [1]. Furthermore, cephalosporin 3'-quinolone carbamates and tertiary amines are more potent inhibitors of DNA gyrase than are the corresponding esters [1]. This indicates that the intact Ro 24-4383 molecule retains intrinsic quinolone activity without requiring linker cleavage, unlike ester-based hybrids which act as prodrugs. This chemical stability and dual-target engagement profile is a key differentiator for SAR studies evaluating linker chemistry in dual-action antibacterials.

Mechanism of action DNA gyrase inhibition Linker chemistry Cephalosporin-quinolone hybrid

Validated Research Application Scenarios for Ro 24-4383 (CAS 135312-05-9) Based on Quantitative Differentiation Evidence


Benchmarking Broad-Spectrum Activity in Hybrid Antibacterial Discovery Programs

Ro 24-4383 serves as an optimal benchmark compound for research programs focused on developing novel dual-action cephalosporin-quinolone hybrids. Its demonstrated 99% coverage of a 363-isolate panel, quantitatively outperforming both cefotaxime (77%) and ciprofloxacin (97%) in head-to-head comparison, provides a validated performance metric against which new hybrid candidates can be measured [1]. Researchers can use Ro 24-4383 as a positive control to assess whether their novel linker chemistry or structural modifications achieve comparable or superior spectrum expansion relative to the individual components.

Investigating Linker-Dependent Pharmacodynamics and Dual-Target Engagement Mechanisms

Due to its carbamate linkage and distinct mechanistic profile compared to ester-linked analogs like Ro 23-9424, Ro 24-4383 is a critical tool compound for mechanistic studies. Its ability to elicit a quinolone-type response in wild-type E. coli without requiring linker hydrolysis makes it uniquely suited for experiments designed to dissect the temporal dynamics of dual-target inhibition and the contribution of intact hybrid molecules versus released components [2]. This application is particularly relevant for researchers studying bacterial resistance mechanisms, as the compound demonstrates differential responses in quinolone-resistant strains [2].

In Vivo Efficacy Evaluation in Klebsiella pneumoniae Systemic Infection Models

For researchers utilizing murine systemic infection models to evaluate antibacterial efficacy, Ro 24-4383 is a particularly relevant compound for Klebsiella pneumoniae challenges. The quantitative evidence demonstrates an ED50 of 11 mg/kg for Ro 24-4383, representing a 2.7-fold potency advantage over cefotaxime (ED50 = 30 mg/kg) in this specific pathogen model [1]. This makes Ro 24-4383 a suitable reference standard for establishing efficacy benchmarks in Gram-negative infection studies where cephalosporin monotherapy may be suboptimal.

Physicochemical Property Analysis and Aqueous Formulation Development

Ro 24-4383's significantly enhanced aqueous solubility relative to ciprofloxacin [3] makes it a valuable subject for studies focused on improving the formulation characteristics of poorly soluble antibacterials. Researchers investigating structure-property relationships in hybrid antibacterials can utilize Ro 24-4383 to study how covalent linkage to a beta-lactam framework can modulate the solubility and formulation behavior of fluoroquinolone moieties. This application is particularly relevant for parenteral drug development programs aiming to optimize aqueous solubility without compromising antibacterial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 24-4383

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.